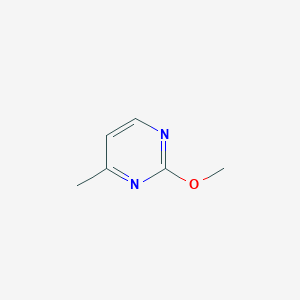
2-Methoxy-4-methylpyrimidine
Overview
Description
2-Methoxy-4-methylpyrimidine (MMP) is a heterocyclic compound with a five-membered ring structure containing one nitrogen atom and four carbon atoms. It has been widely studied due to its interesting properties and potential applications in various fields.
Scientific Research Applications
Studying Substituent Effects : It's used for examining the impact of substituents on reactions, specifically in the context of 2,6-dimethylpyrimidine 1-oxides with acetic anhydride (Sakamoto et al., 1984).
Thermal Rearrangement Studies : The compound is utilized for investigating the thermal rearrangement of certain pyrimidines, contributing to the understanding of molecular transformations under heat (Brown & Lee, 1970).
Preparation of Pyrimidine Derivatives : It is instrumental in preparing 4-alkoxy-6-methylpyrimidine N-oxides and their derivatives, highlighting its role in synthesizing complex chemical structures (Yamanaka, 1958).
Investigating Cyclization Mechanisms : The compound aids in studying cyclization processes in 1,3-alkenyne systems with thiourea, important for understanding chemical bonding and reaction pathways (Kirillova et al., 1971).
Molecular Structure and Spectroscopic Insights : Research into its molecular structure and spectroscopic properties provides insights into the fundamental aspects of chemical compounds (Prabavathi & Nilufer, 2015).
Synthesis of Chlorethoxypyrimidines : It's used in the synthesis of chlorethoxypyrimidines and their derivatives, demonstrating its utility in creating specific chemical compounds (Dovlatyan et al., 1996).
Antiviral Activity : Derivatives of 2-Methoxy-4-methylpyrimidine exhibit antiviral activity against DNA viruses, indicating potential therapeutic applications (Hocková et al., 2003).
Role in Medicinal Chemistry : It's a key intermediate in the synthesis of drugs like dasatinib, an anticancer medication, underscoring its importance in pharmaceutical development (Lei-ming, 2012).
Fungicidal Applications : As a fungicidal agent, it has shown efficacy against Botrytis, a fungal pathogen, with low phytotoxicity (Nagata et al., 2004).
Corrosion Inhibition : Its role as an eco-friendly corrosion inhibitor for metals in acidic media demonstrates its utility in industrial applications (Kumar et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKZAIGAEMFLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407952 | |
| Record name | 2-methoxy-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14001-60-6 | |
| Record name | 2-methoxy-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



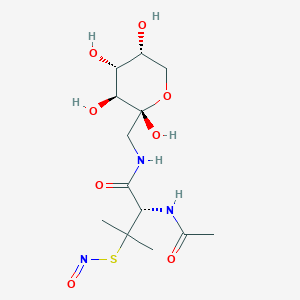


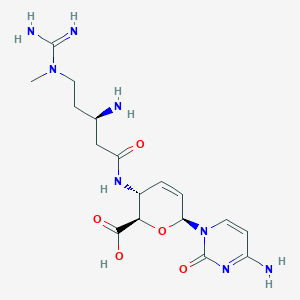

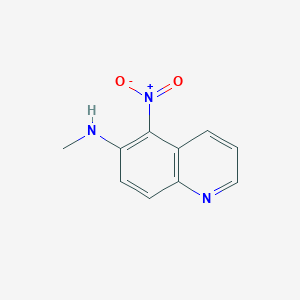




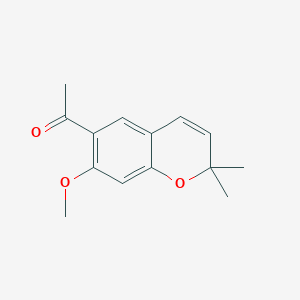

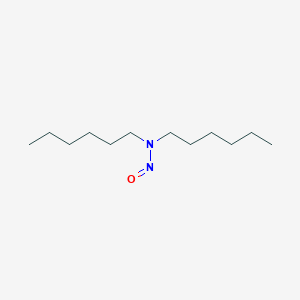
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)